molecular formula C12H17N B13933846 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 106515-74-6

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13933846
CAS No.: 106515-74-6
M. Wt: 175.27 g/mol
InChI Key: XYITUOIAVHTHHM-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a tetrahydroquinoline core with three methyl groups attached at positions 1 and 4. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ketones in the presence of acid catalysts can yield the desired tetrahydroquinoline structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it modulates the expression of genes involved in oxidative stress and inflammation, such as Nrf2 and NF-κB .

Comparison with Similar Compounds

Uniqueness: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

106515-74-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinoline

InChI

InChI=1S/C12H17N/c1-12(2)8-9-13(3)11-7-5-4-6-10(11)12/h4-7H,8-9H2,1-3H3

InChI Key

XYITUOIAVHTHHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=CC=CC=C21)C)C

Origin of Product

United States

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